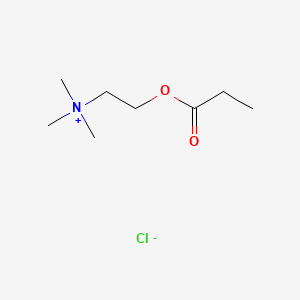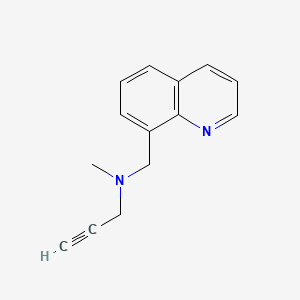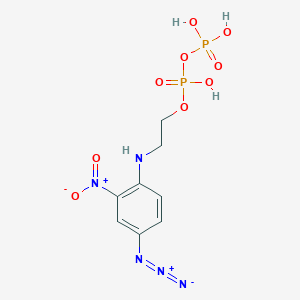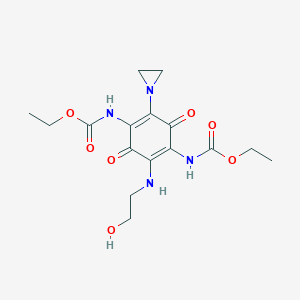![molecular formula C16H17ClFN3O3 B1227088 1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)
1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a member of pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Agonistic Activity at 5-HT1A Receptors
- Vacher et al. (1999) explored derivatives of 2-pyridinemethylamine, focusing on enhancing the oral bioavailability of 5-HT1A receptor agonists. This research found that incorporating a fluorine atom in the side chain of these compounds, particularly at the C-4 position of the piperidine ring, significantly improved their 5-HT1A agonist activity. These derivatives displayed potent 5-HT1A receptor agonist activity, both in vitro and in vivo, suggesting their potential as antidepressants (Vacher et al., 1999).
Synthesis in Neuroleptic Agents
- Botteghi et al. (2001) discussed the synthesis of Fluspirilen and Penfluridol, neuroleptic agents. These compounds are characterized by a 4,4-bis(p-fluorophenyl)butyl group attached to nitrogen atoms of pyrrolidine, piperidine, or piperazine moieties. This research emphasizes the role of fluorine in the synthesis of neuroleptic agents (Botteghi et al., 2001).
Anticonvulsant Activity
- Obniska et al. (2015) synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated their anticonvulsant activities. This study found that specific derivatives exhibited significant protection against seizures in animal models, suggesting their potential as anticonvulsant agents (Obniska et al., 2015).
Imaging of Dopamine Receptors
- Eskola et al. (2002) synthesized a derivative for imaging dopamine D4 receptors, using electrophilic fluorination of a trimethylstannyl precursor. This compound, after specific radioactivity modifications, showed homogeneous distribution within the rat brain, indicating its potential use in imaging studies (Eskola et al., 2002).
Inhibitors in the Met Kinase Superfamily
- Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds were effective in inhibiting tumor growth in a gastric carcinoma xenograft model, suggesting their potential in cancer treatment (Schroeder et al., 2009).
Antibacterial Agents
- Egawa et al. (1984) developed compounds with amino- and hydroxy-substituted cyclic amino groups at C-7, which showed enhanced in vitro and in vivo antibacterial activities. These findings are critical for the development of new antibacterial agents (Egawa et al., 1984).
Eigenschaften
Produktname |
1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide |
|---|---|
Molekularformel |
C16H17ClFN3O3 |
Molekulargewicht |
353.77 g/mol |
IUPAC-Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClFN3O3/c17-11-7-10(1-2-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23) |
InChI-Schlüssel |
UMMYLBGDOPRQOH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[7-(4-Methoxyphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]thio]propanoic acid ethyl ester](/img/structure/B1227005.png)
![4-[[(5-Methyl-3-isoxazolyl)amino]methylidene]-2-[3-(trifluoromethyl)phenyl]isoquinoline-1,3-dione](/img/structure/B1227011.png)
![Benzo[1,2-c:3,4-c']bis[1,2,5]oxadiazole 3,6-dioxide](/img/structure/B1227012.png)
![2,3-Dihydro-1,4-benzodioxin-3-carboxylic acid [2-[2-methyl-5-(4-morpholinylsulfonyl)anilino]-2-oxoethyl] ester](/img/structure/B1227014.png)

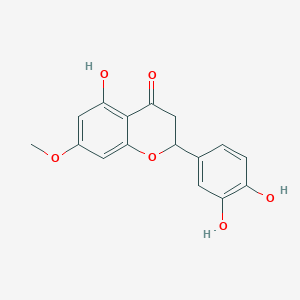
![1-[[3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl]-4-methyl-2-quinolinone](/img/structure/B1227019.png)

